[(Z)-hexadec-9-enyl] formate

Mating Disruption Lepidoptera Pheromone Antagonism

(Z)-hexadec-9-enyl formate, also referenced as cis-9-hexadecen-1-yl formate, is a long-chain unsaturated fatty acid formate ester (C17H32O2, MW 268.44 g/mol). It is a semiochemical, naturally occurring as a pheromone analog within Noctuidae species (Lepidoptera) , and it is an established member of the 9-alkenyl ester class of insect pheromone mimics.

Molecular Formula C17H32O2
Molecular Weight 268.4 g/mol
Cat. No. B12371398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(Z)-hexadec-9-enyl] formate
Molecular FormulaC17H32O2
Molecular Weight268.4 g/mol
Structural Identifiers
SMILESCCCCCCC=CCCCCCCCCOC=O
InChIInChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-17-18/h7-8,17H,2-6,9-16H2,1H3/b8-7-
InChIKeyQABZUWDJJALYNR-FPLPWBNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Specific Overview: (Z)-Hexadec-9-enyl Formate (CAS 56218-81-6) for Entomology and Semiochemical Research


(Z)-hexadec-9-enyl formate, also referenced as cis-9-hexadecen-1-yl formate, is a long-chain unsaturated fatty acid formate ester (C17H32O2, MW 268.44 g/mol) . It is a semiochemical, naturally occurring as a pheromone analog within Noctuidae species (Lepidoptera) [1], and it is an established member of the 9-alkenyl ester class of insect pheromone mimics [2]. Its primary utility lies in academic and industrial entomology research as a behavior-modifying chemical for pest management strategies.

Procurement Advisory: Why (Z)-Hexadec-9-enyl Formate Cannot Be Replaced by Generic Pheromone Analogs or Aldehydes


The practice of substituting a target semiochemical with a generic 'in-class' analog, such as a related aldehyde like (Z)-9-hexadecenal, or a different ester like (Z)-9-hexadecenyl acetate, is not supported by scientific evidence. The molecular mechanism of olfactory reception is highly specific; subtle changes in a functional group or carbon backbone can alter a compound from an agonist to an antagonist, or render it completely inactive [1]. (Z)-hexadec-9-enyl formate's value proposition is not as a generic pheromone component, but as a specific, behavior-modifying chemical. Its procurement enables distinct research outcomes, such as mating disruption through antagonism, that are unattainable with the natural, unstable pheromone aldehydes [1]. The quantitative data presented in the following section demonstrates that its biological activity profile is unique and cannot be inferred from its structural analogs.

Procurement Justification: Quantitative Evidence Differentiating (Z)-Hexadec-9-enyl Formate from Closest Analogs


Functional Antagonism: (Z)-11-Hexadecenyl Formate Inhibits Male Moth Response to Natural Sex Pheromone in Wind Tunnel Assays

Unlike the natural pheromone component (Z)-11-hexadecenal, which is a potent attractant, its formate analog, (Z)-11-hexadecenyl formate, acts as a functional antagonist. This is a critical differentiation point for (Z)-hexadec-9-enyl formate, which belongs to the same functional class. Research on the closely related (Z)-11-hexadecenyl formate demonstrates this distinct mechanism. In wind tunnel bioassays with Cryptoblabes gnidiella, pre-exposure to (Z)-11-hexadecenyl formate inhibited the normal upwind flight and source location behavior of male moths toward both a synthetic pheromone lure and a calling female [1].

Mating Disruption Lepidoptera Pheromone Antagonism

Field Efficacy: Dose-Dependent Trap Capture Reduction by (Z)-11-Hexadecenyl Formate

The antagonistic activity of formate analogs translates into measurable field efficacy. In field trapping experiments with C. gnidiella, the addition of (Z)-11-hexadecenyl formate to pheromone-baited traps resulted in a significant, dose-dependent decrease in male moth captures [1]. This provides direct, quantitative evidence for the utility of formate esters like (Z)-hexadec-9-enyl formate in reducing pest populations, a key performance indicator for procurement in applied entomology.

Integrated Pest Management Field Trials Pheromone Antagonism

Electrophysiological Activity: Formate Analogs Elicit Distinct GC-EAD Responses from Moth Antennae

Gas chromatography-electroantennogram detection (GC-EAD) studies confirm that the biological activity of formate esters is not merely a result of chemical similarity, but is underpinned by a direct, measurable interaction with the insect's peripheral olfactory system. Both (Z)-9-tetradecenyl formate and (Z)-11-hexadecenyl formate elicited clear and reproducible responses from the antennae of male C. gnidiella moths [1]. This electrophysiological validation is a fundamental requirement for any behavior-modifying chemical and distinguishes these active analogs from other, structurally similar but inactive, compounds.

Electroantennography Semiochemical Olfactory Reception

Inactivity of Formate Analogs in Argentine Ant Trail Following: A Negative Result Confirms Functional Specificity

The specificity of semiochemical activity is further highlighted by a negative result. In laboratory trail-following bioassays with the Argentine ant (Iridomyrmex humilis), a suite of formate analogs, including (Z)-7-tetradecenyl formate, were tested as potential mimics of the trail pheromone (Z)-9-hexadecenal. The study found that these potentially more stable formate analogs elicited insignificant trail-following behavior, in stark contrast to the active natural pheromone [1]. This finding underscores that formate esters cannot be assumed to be functional mimics and that each compound's biological profile is unique.

Trail Pheromone Hymenoptera Bioassay

Differentiation from Acetate Analogs: Formate Esters Exhibit Distinct Bioactivity Profile

The functional group of the ester moiety is a key determinant of bioactivity. While (Z)-9-hexadecenyl acetate is a known female sex pheromone component in moth species like Mamestra configurata, eliciting electroantennographic responses and male attraction , the formate analogs of similar aldehydes are known to act as antagonists, not attractants, in other species [1]. This divergence in activity (attraction vs. antagonism) between two closely related ester classes demonstrates that the formate group imparts a unique and non-interchangeable biological effect.

Structure-Activity Relationship Pheromone Ester Comparison

Procurement-Driven Application Scenarios for (Z)-Hexadec-9-enyl Formate


Investigating Mechanisms of Pheromone Antagonism in Moth Olfactory Reception

Researchers investigating the neurophysiological basis of odorant antagonism in Lepidoptera can utilize (Z)-hexadec-9-enyl formate as a key probe. As demonstrated by class-level evidence for formate analogs in GC-EAD studies [1], this compound reliably interacts with specific olfactory receptor neurons on the antennae. Its ability to inhibit the normal behavioral response to natural pheromones, as seen in wind tunnel assays [1], makes it an essential tool for dissecting the neural coding of antagonistic odor signals, a capability not offered by the natural, agonistic aldehydes.

Development and Evaluation of Mating Disruption Formulations for Pest Management

Industrial and academic labs focused on developing next-generation mating disruption products for lepidopteran pests should procure (Z)-hexadec-9-enyl formate. The field data on its class of compounds demonstrates a clear, dose-dependent reduction in male moth trap captures when used as a pheromone lure additive [1]. This quantifiable field efficacy validates its potential as a key active ingredient in formulations designed to create sensory 'camouflage' or 'antagonism' within a pest's habitat, providing a more stable and potentially more effective alternative to unstable aldehyde pheromone components [1].

Structure-Activity Relationship (SAR) Studies of Lepidopteran Pheromone Receptors

For researchers mapping the ligand-binding specificity of moth pheromone receptors, (Z)-hexadec-9-enyl formate is a critical SAR tool. Its distinct functional activity as an antagonist, in contrast to the acetate analog which acts as an agonist [1][2], provides a powerful comparative framework. By testing this formate against a panel of receptors alongside aldehydes and acetates, scientists can identify the specific molecular features that govern ligand-receptor interactions and determine the switch between behavioral activation and inhibition. This specific application is not possible with acetates or aldehydes alone.

Cross-Species Semiochemical Activity Screening in Pest Complexes

Agricultural research programs targeting pest complexes in crops like grapes or cotton can use (Z)-hexadec-9-enyl formate in broad-spectrum bioactivity screens. Given that its class of compounds shows activity in both Noctuidae and Pyralidae [1], it serves as a valuable lead compound for identifying novel attractants, antagonists, or behavioral disruptants across multiple economically important species. The documented inactivity in some species, such as the Argentine ant [2], further underscores its selective nature, a valuable piece of information for targeted pest management strategies and for avoiding non-target effects.

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